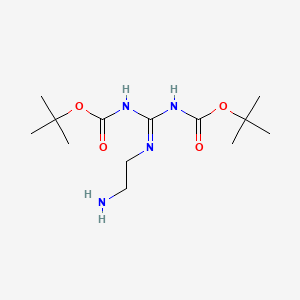

2-(2-Aminoethyl)-1,3-di-Boc-guanidine

概述

描述

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a chemical compound that features a guanidine group protected by two tert-butoxycarbonyl (Boc) groups. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine typically involves the protection of the guanidine group with Boc groups. One common method starts with the reaction of guanidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected guanidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(2-Aminoethyl)-1,3-di-Boc-guanidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected guanidine can participate in nucleophilic substitution reactions, where the Boc groups can be replaced by other functional groups.

Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free guanidine compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents such as dimethylformamide (DMF).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection, often in dichloromethane (DCM) as the solvent.

Major Products Formed

Substitution Reactions: The major products are substituted guanidine derivatives, depending on the nature of the substituent introduced.

Deprotection Reactions: The major product is the free guanidine compound, which can be further functionalized or used in various applications.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C13H26N4O4

- Molecular Weight : 302.37 g/mol

- Purity : ≥90% (HPLC)

- Melting Point : 95-98 °C

Peptide Synthesis

One of the primary applications of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is in peptide synthesis. It serves as a guanidinylation reagent, facilitating the introduction of guanidine groups into peptides. This modification can enhance the biological activity and stability of peptide-based drugs.

Case Study: Synthesis of Guanidine Functionalized Compounds

In a study involving the synthesis of guanidine functionalized anthranilamides, this compound was utilized to create intermediates that demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 125 µM, indicating their potential as therapeutic agents against bacterial infections .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines.

Case Study: Apoptotic Effects on Jurkat Cells

A study assessed the cytotoxic effects of various guanidine derivatives on Jurkat cells, a model for leukemia. The results showed that certain derivatives led to a significant percentage of apoptotic cells, highlighting the potential use of guanidine compounds in cancer therapy .

Catalysis in Organic Synthesis

Another notable application is its role as a catalyst in organic reactions. Guanidine derivatives, including this compound, have been employed as catalysts in asymmetric synthesis.

Case Study: Asymmetric Hydrophosphonylation

In a recent study, guanidine-thiourea catalysts were developed using this compound for the asymmetric hydrophosphonylation of N-Boc imines. The catalysts achieved high yields (up to 91%) and enantiomeric excess (ee up to 87%), demonstrating the effectiveness of guanidine derivatives in promoting stereoselective reactions .

Development of Nonpeptide Agonists

The compound has been utilized to create nonpeptide small molecule agonists for various receptors, expanding its applicability beyond traditional peptide-based approaches.

Case Study: NPFF Receptor Agonists

Research has shown that guanidino-piperidines derived from this compound can serve as effective leads for developing agonists targeting neuropeptide FF receptors (NPFF1 and NPFF2). These compounds exhibited promising biological activity, paving the way for new therapeutic options .

作用机制

The mechanism of action of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected guanidine group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The deprotection of the Boc groups can reveal the active guanidine moiety, which can interact with specific molecular pathways.

相似化合物的比较

Similar Compounds

2-(2-Aminoethyl)guanidine: Lacks the Boc protection, making it more reactive but less stable.

1,3-Di-Boc-guanidine: Similar structure but without the aminoethyl group, leading to different reactivity and applications.

N,N’-Di-Boc-guanidine: Another Boc-protected guanidine derivative with different substitution patterns.

Uniqueness

2-(2-Aminoethyl)-1,3-di-Boc-guanidine is unique due to its combination of the aminoethyl group and Boc-protected guanidine. This structure provides a balance between stability and reactivity, making it a versatile intermediate in various chemical and biological applications.

生物活性

2-(2-Aminoethyl)-1,3-di-Boc-guanidine (often abbreviated as di-Boc-guanidine) is a guanidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound features two tert-butyloxycarbonyl (Boc) protective groups, which enhance its stability and bioavailability. The following sections detail its synthesis, biological activity, and relevant case studies.

Antibacterial Activity

Research has demonstrated that di-Boc-guanidine exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, studies have reported:

- Minimum Inhibitory Concentration (MIC) : Values ranging from 1 to 8 µg/mL against various bacterial strains, indicating potent activity .

- Bactericidal vs. Bacteriostatic : The compound has been classified as bactericidal with an MBC/MIC ratio of 1 to 2 for several strains, suggesting it kills bacteria rather than merely inhibiting their growth .

- Killing Curves : A reduction of viable microbial load by greater than after just one hour of exposure to concentrations at 10 times the MIC .

Anticancer Activity

In addition to its antibacterial properties, di-Boc-guanidine has shown promise in anticancer applications:

- Cell Viability Assays : Studies have indicated that derivatives of di-Boc-guanidine can induce apoptosis in cancer cell lines, with IC50 values reported in the low micromolar range .

- Mechanism of Action : The compound appears to activate intrinsic apoptotic pathways and inhibit cell proliferation through various mechanisms including cell cycle arrest and modulation of reactive oxygen species (ROS) levels .

Comparative Biological Activity

The following table summarizes the biological activities of di-Boc-guanidine compared to other related compounds:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 1 - 8 | Low micromolar range | Apoptosis induction, ROS modulation |

| Other Guanidine Derivatives | Varies | Varies | Varies |

Case Study 1: Antibacterial Efficacy

A study published in Scientific Reports highlighted the efficacy of di-Boc-guanidine against multi-drug resistant strains of E. coli and Staphylococcus aureus. The researchers found that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation, which is crucial for bacterial persistence in clinical settings .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of di-Boc-guanidine derivatives against human leukemia cells. The results indicated that treatment led to a substantial increase in apoptotic cells compared to controls, with specific pathways being activated that are associated with cancer cell death .

属性

IUPAC Name |

tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQKBELHRNEGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451044 | |

| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203258-44-0 | |

| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。